molecular formula C27H27ClN2O3 B2371926 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 922094-82-4

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2371926
CAS RN: 922094-82-4
M. Wt: 462.97
InChI Key: YHOOFBWCKMNVPO-UHFFFAOYSA-N
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Description

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature.

Scientific Research Applications

Synthesis and Molecular Docking Analysis

A study conducted by Al-Ostoot et al. (2020) focused on the synthesis of a new indole acetamide derivative, showcasing its anti-inflammatory properties through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. The compound's structure was elucidated using spectroscopic analyses and its stability and intermolecular interactions were explored through Hirshfeld surface analysis and energy frameworks (F. H. Al-Ostoot et al., 2020).

Crystal Structure Analysis

Research by Helliwell et al. (2011) on a related 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide compound revealed insights into its crystal structure. This study emphasized the significance of intramolecular hydrogen bonding and its effects on the molecular and crystal structure, contributing to our understanding of such compounds' structural properties (M. Helliwell et al., 2011).

Antioxidant Properties Evaluation

Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. Their findings highlight the considerable antioxidant activity of these compounds, which could pave the way for developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Anticancer Drug Synthesis and Docking Analysis

Another study by Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. The research provided structural insights and potential anticancer properties of such compounds (Gopal Sharma et al., 2018).

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O3/c1-32-25-12-9-19(15-26(25)33-2)13-14-29-27(31)16-21-18-30(24-6-4-3-5-23(21)24)17-20-7-10-22(28)11-8-20/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOFBWCKMNVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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